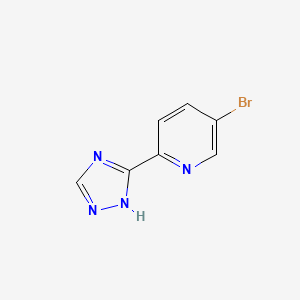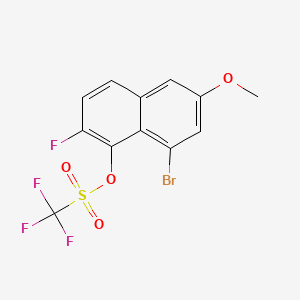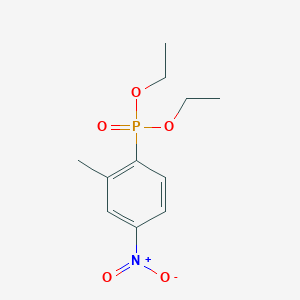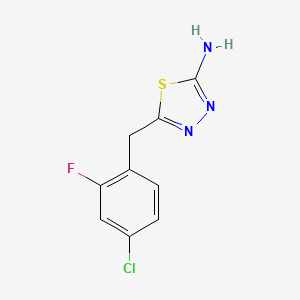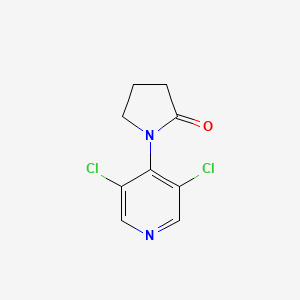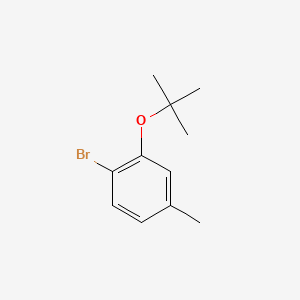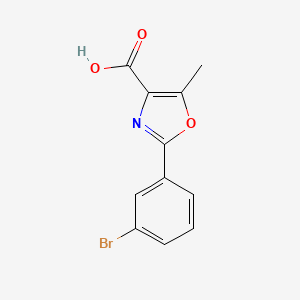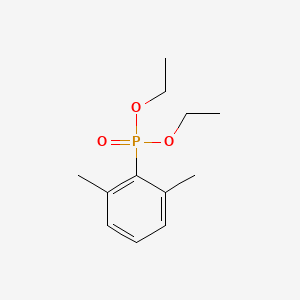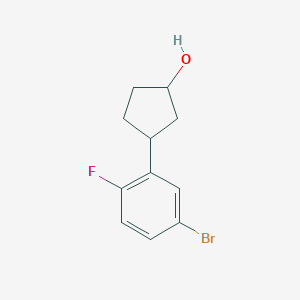
3-(5-Bromo-2-fluorophenyl)cyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromo-2-fluorophenyl)cyclopentanol is an organic compound with the molecular formula C11H12BrFO It is a cyclopentanol derivative where the cyclopentanol ring is substituted with a 5-bromo-2-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)cyclopentanol typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromo and fluoro substituents at the desired positions.
Cyclopentanol Formation: The substituted phenyl ring is then reacted with cyclopentanone in the presence of a suitable catalyst to form the cyclopentanol derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes followed by cyclopentanol formation under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Bromo-2-fluorophenyl)cyclopentanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the bromo or fluoro substituents.
Substitution: The bromo and fluoro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-(5-Bromo-2-fluorophenyl)cyclopentanone.
Reduction: Formation of 3-(2-Fluorophenyl)cyclopentanol or 3-(5-Bromo-phenyl)cyclopentanol.
Substitution: Formation of various substituted cyclopentanol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(5-Bromo-2-fluorophenyl)cyclopentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Bromo-2-chlorophenyl)cyclopentanol
- 3-(5-Bromo-2-methylphenyl)cyclopentanol
- 3-(5-Fluoro-2-methylphenyl)cyclopentanol
Uniqueness
3-(5-Bromo-2-fluorophenyl)cyclopentanol is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
Propriétés
Formule moléculaire |
C11H12BrFO |
|---|---|
Poids moléculaire |
259.11 g/mol |
Nom IUPAC |
3-(5-bromo-2-fluorophenyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H12BrFO/c12-8-2-4-11(13)10(6-8)7-1-3-9(14)5-7/h2,4,6-7,9,14H,1,3,5H2 |
Clé InChI |
GLICFHTZDUAOSL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC1C2=C(C=CC(=C2)Br)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-[(di-Boc-amino)methyl]benzaldehyde](/img/structure/B13689315.png)
![tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate](/img/structure/B13689323.png)

